1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene
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Overview
Description
1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a methyl group and a 1-nitropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1-Methyl-4-propan-2-ylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Formation of amine derivatives.
Reduction: Formation of nitro derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 1-Methyl-4-nitrobenzene
- 1-Methyl-2-nitrobenzene
- 4-Nitropropylbenzene
Comparison: 1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene is unique due to the presence of both a nitro group and a 1-nitropropan-2-yl group, which imparts distinct chemical properties and reactivity. Compared to other nitrobenzene derivatives, this compound exhibits different substitution patterns and reactivity due to the steric and electronic effects of its substituents .
Properties
CAS No. |
848731-65-7 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-methyl-4-[(2S)-1-nitropropan-2-yl]benzene |
InChI |
InChI=1S/C10H13NO2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3/t9-/m1/s1 |
InChI Key |
LRPZNDFDHREQEK-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C)C[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C[N+](=O)[O-] |
Origin of Product |
United States |
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